molecular formula C24H18ClNO3 B11124050 (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B11124050
M. Wt: 403.9 g/mol
InChI Key: ZXRSCJJYQFHSKC-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic organic compound. It belongs to the class of chalcones, which are known for their diverse biological activities. This compound is characterized by the presence of a benzoxazole ring, a chlorophenyl group, and an ethoxyphenyl group, all connected through a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(1,3-benzoxazol-2-yl)acetophenone and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
  • (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one
  • (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is unique due to the combination of its benzoxazole ring, chlorophenyl group, and ethoxyphenyl group

Properties

Molecular Formula

C24H18ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C24H18ClNO3/c1-2-28-19-13-9-17(10-14-19)23(27)20(15-16-7-11-18(25)12-8-16)24-26-21-5-3-4-6-22(21)29-24/h3-15H,2H2,1H3/b20-15-

InChI Key

ZXRSCJJYQFHSKC-HKWRFOASSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.